2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro-
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Overview
Description
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- is a derivative of anthracenone, a polycyclic aromatic ketone This compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms compared to the parent anthracenone molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- typically involves the hydrogenation of anthracenone. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Anthracenone: The parent compound with fewer hydrogen atoms.
Anthraquinone: An oxidized derivative with different chemical properties.
Tetrahydroanthracenone: A partially hydrogenated derivative.
Properties
CAS No. |
51088-95-0 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4,4a,5,6,7,8,10,10a-octahydro-3H-anthracen-2-one |
InChI |
InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h8-10,12H,1-7H2 |
InChI Key |
XYZZMZJRYYOFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=CC(=O)CCC3CC2C1 |
Origin of Product |
United States |
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